

Structural Elucidation of Phenelfamycin F: A Multi-Modal Spectroscopic Approach

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Compound of Interest

Compound Name: Phenelfamycin F

CAS No.: 114451-30-8

Cat. No.: B1168181

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Executive Summary & Compound Profile

Phenelfamycin F (also known as Ganefromycin

) is a complex elfamycin-type antibiotic isolated from *Streptomyces violaceoniger* (e.g., strain AB 999F-80).[1][2][3] It belongs to a family of potent protein synthesis inhibitors that target Elongation Factor Tu (EF-Tu), preventing the release of EF-Tu from the ribosome.[1][2][3]

Structurally, **Phenelfamycin F** is characterized by a high-molecular-weight glycosylated polyketide architecture.[1][2][3] Its elucidation represents a significant analytical challenge due to the presence of a conjugated polyene system, a substituted tetrahydrofuran (THF) core, and a complex oligosaccharide chain.[1][2]

Target Structure Characteristics:

- Class: Elfamycin / Ganefromycin.[2][4][5][6]
- Key Moieties: Goldinamine-like acyclic amide, central THF ring, conjugated hepta-di/triene system, and a specific trisaccharide moiety.[1][2]
- Molecular Weight: ~1100–1200 Da range (congener dependent).[1][2][3]
- Primary Challenge: Establishing the connectivity of the glycosidic linkages and the geometry of the extensive polyene backbone.[2]

Isolation and Purity Verification

Before structural elucidation, the compound must be purified to homogeneity (>95%) to prevent signal overlap in 2D NMR spectra.[1][2]

Protocol: Isolation from Fermentation Broth

- Extraction: Mycelial cake is extracted with acetone; supernatant is concentrated.[2] Whole broth is extracted with ethyl acetate.[2]
- Partitioning: Crude extract is partitioned between hexane and methanol/water to remove lipids.[2]
- Chromatography:
 - Step A: Sephadex LH-20 (Methanol) for size exclusion.[1][2][3]
 - Step B: C18 Reverse-Phase HPLC (Gradient: with 0.1% Formic Acid).
 - Detection: UV monitoring at 254 nm and 290 nm (characteristic of the elfamycin chromophore).[1][2]

Mass Spectrometry: Formula & Fragmentation

High-Resolution Mass Spectrometry (HRMS) is the first pillar of identification, providing the elemental composition and degree of unsaturation.[1][2]

Accurate Mass Determination (HR-ESI-MS)

- Instrument: Q-TOF or Orbitrap MS.[1][2][3]
- Ionization: Electrospray Ionization (ESI) in Positive (+) and Negative (-) modes.[1][2][3][7]
- Observation: Phenelfamycins typically ionize well as

and

.[1][2][3]

- Target Formula Analysis:
 - Phenelfamycin E (Ganefromycin) is typically (approx).[1][2][3]
 - **Phenelfamycin F** differs slightly (often by methylation or sugar variation).[1][2][3]
 - Directive: Use the isotope pattern to confirm the absence of Chlorine/Bromine and verify the Carbon count.[2]

MS/MS Fragmentation Topology

Tandem MS (

) is critical for dissecting the molecule into three structural domains:[1][2][3]

- Glycan Fragmentation: Neutral loss of sugar moieties (e.g., loss of 144 Da for dideoxy sugars).[1][2] Sequential losses reveal the trisaccharide sequence.[2]
- Aglycone Core: The remaining ion after deglycosylation represents the polyketide/THF core. [2]
- Amide Cleavage: High-energy collision often cleaves the amide bond connecting the goldinamine-like head group to the polyketide tail.[1][2][3]

NMR Spectroscopy: The Elucidation Engine

The complexity of **Phenelfamycin F** requires a complete suite of 1D and 2D NMR experiments.[2] All spectra should be acquired in DMSO-

or

to ensure solubility and exchangeable proton visibility (amide NH).

1D and NMR Overview

Chemical Shift Region ()	Structural Assignment	Diagnostic Signals
0.8 – 2.0 ppm	Aliphatic Chain / Methyls	Multiple doublets (methyls on chiral centers); high-field multiplets for the THF ring.[1][2][3]
3.0 – 4.5 ppm	Oxygenated Methines	Sugar ring protons (to), THF ring protons, and methoxy groups (singlets).[1][2][3]
4.5 – 5.5 ppm	Anomeric / Olefinic	Anomeric protons (of sugars) appear as doublets (for , for).[1][2][3]
5.5 – 7.5 ppm	Conjugated Polyene	Complex multiplets representing the diene/triene systems.[2][3] Look for large couplings () for trans geometry.
165 – 175 ppm	Carbonyls	Amide carbonyl (linkage) and terminal Carboxylic acid.[1][2][3]

2D NMR Connectivity Workflow

The elucidation logic follows a "Divide and Conquer" strategy, separating the molecule into spin systems (Spin System A: Polyketide; Spin System B: Sugars).[2]

Step A: Establishing Spin Systems (COSY & TOCSY)

- COSY (Correlation Spectroscopy): Traces the direct coupling.[1][2][3]
 - Application: Trace the continuous proton chain along the polyketide backbone.[2] Breaks in the chain usually indicate quaternary carbons or oxygen/nitrogen interruptions.[2]
- TOCSY (Total Correlation Spectroscopy):
 - Application: Crucial for identifying the individual sugar rings.[2] Excitation of the anomeric proton will light up the entire sugar spin system, allowing assignment of isolated monosaccharides even if signals overlap.[2]

Step B: Carbon Assignment (HSQC)

- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their direct carbons.[1][2][3]
 - Critical Check: Distinguish (negative phase) from (positive phase).[1][2][3] This helps identify the deoxy-sugar positions (at C-2' or C-3').[1][2][3]

Step C: Linking the Fragments (HMBC)

- HMBC (Heteronuclear Multiple Bond Correlation): The "glue" of the structure.[1][2]
 - Linkage 1 (Glycosidic Bonds): Correlations from Anomeric to the Aglycone carbon (usually an oxygenated methine on the polyketide).[1][2][3]
 - Linkage 2 (Amide Bond): Correlation from the

proton to the Carbonyl carbon (

).[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Linkage 3 (Quaternary Carbons): Connecting methyl singlets to the backbone.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Stereochemical Analysis

Phenelfamycins possess multiple chiral centers and

double bonds.[\[2\]](#)

- Polyene Geometry (

-Coupling):

- Measure

coupling constants in the 1D

spectrum.

- (trans).[\[1\]](#)[\[2\]](#)[\[3\]](#)

- (cis).[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Relative Stereochemistry (NOESY/ROESY):

- Sugars: NOE correlations between

,

, and

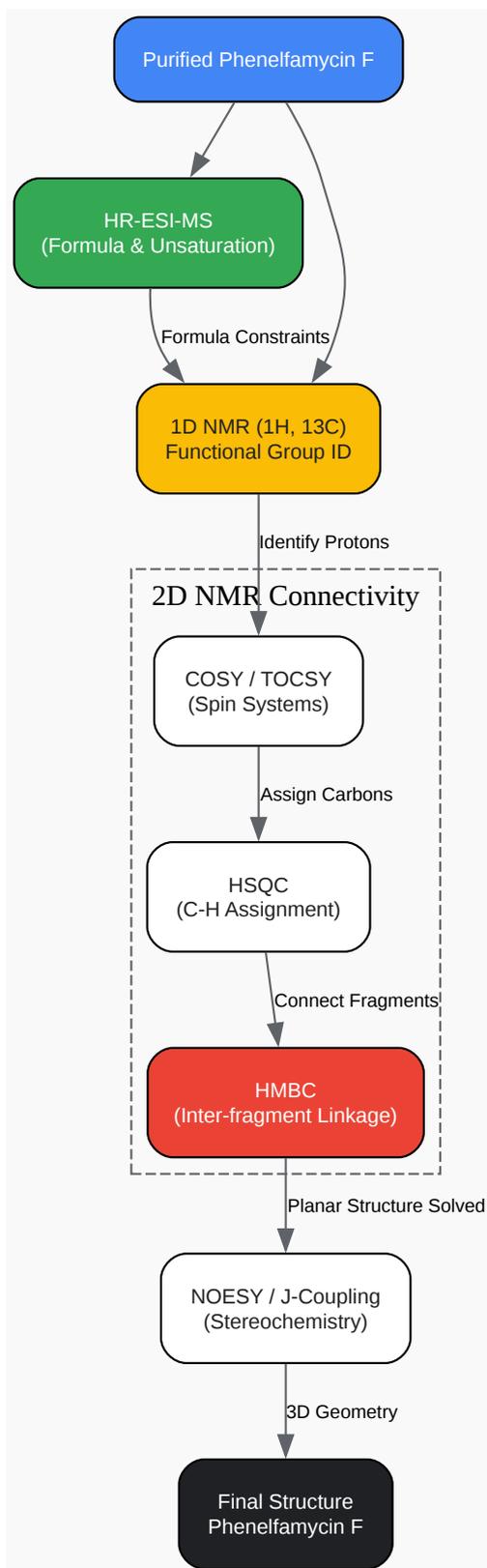
indicate axial/equatorial relationships, defining the sugar identity (e.g., glucose vs. galactose vs. oleandrose).[\[1\]](#)[\[2\]](#)[\[3\]](#)

- THF Core: NOE cross-peaks across the ring define the relative orientation of substituents (cis/trans).[\[1\]](#)[\[2\]](#)

- Absolute Stereochemistry:

- Often requires degradation (acid hydrolysis) followed by derivatization (e.g., Mosher's ester analysis) of the isolated fragments, or comparison with known congeners (Phenelfamycin E).^{[1][2][3]}

Visualization of the Elucidation Workflow



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Caption: Logical workflow for the structural elucidation of **Phenelfamycin F**, moving from elemental composition to 3D stereochemistry.

Data Summary Table: Diagnostic NMR Signals

Note: Values are representative of the Elfamycin class in

.[\[2\]](#)

Fragment	Position	(ppm)	(ppm)	HMBC Correlation
Polyene Terminus		-	168.5	Conjugated alkene protons
Amide Linkage		8.2 (d)	166.0	
Anomeric 1	Sugar I ()	4.85 (d,)	102.3	Aglycone C-OH
Anomeric 2	Sugar II ()	5.05 (br s)	98.5	Sugar I C-4'
THF Core	Ring Methine	3.80 (m)	78.0	Ring methyls

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